4-Bromoindoline-1-carbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H8BrNO |
|---|---|
Molecular Weight |
226.07 g/mol |
IUPAC Name |
4-bromo-2,3-dihydroindole-1-carbaldehyde |
InChI |
InChI=1S/C9H8BrNO/c10-8-2-1-3-9-7(8)4-5-11(9)6-12/h1-3,6H,4-5H2 |
InChI Key |
OBESUZSMJMVYSX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=C1C(=CC=C2)Br)C=O |
Origin of Product |
United States |
Synthetic Methodologies for 4 Bromoindoline 1 Carbaldehyde and Its Precursors
Strategies for the Construction of the Indoline (B122111) Core
The indoline scaffold is a privileged structural motif in many biologically active compounds. Its synthesis can be achieved through several strategies, including intramolecular cyclization and reductive pathways. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the indoline ring.
Intramolecular Cyclization Approaches to Indolines
Intramolecular cyclization reactions are powerful tools for the construction of the indoline ring system. These methods typically involve the formation of a carbon-carbon or carbon-nitrogen bond to close the five-membered ring.
One prominent approach is the Palladium-catalyzed intramolecular C-H amination . This method allows for the direct formation of the indoline ring from appropriately substituted phenethylamine (B48288) derivatives. nih.govorganic-chemistry.orgorganic-chemistry.org The reaction often employs a directing group to facilitate the C-H activation at the ortho-position of the aromatic ring. For instance, picolinamide (B142947) (PA) protected β-arylethylamines can undergo intramolecular amination in the presence of a palladium catalyst to afford indoline products in good yields. organic-chemistry.org Similarly, the use of a 2-pyridinesulfonyl protecting group enables the Pd(II)-catalyzed intramolecular C-H amination of phenethylamine derivatives. nih.govorganic-chemistry.org
Heck-type cyclizations also represent a valuable strategy for indoline synthesis. These reactions involve the intramolecular coupling of an aryl halide with an alkene tether. While not explicitly detailed in the provided context for 4-bromoindoline (B1282225) precursors, this remains a general and powerful method for constructing the indoline core.
Metal-free intramolecular cyclization of 2-alkenylanilines offers an alternative route to indolines, avoiding the use of transition metal catalysts. mdpi.com These reactions can proceed through various mechanisms, including oxidative cyclization, and are often promoted by reagents like m-chloroperoxybenzoic acid (mCPBA) followed by acid-catalyzed cyclization and elimination. mdpi.com
| Method | Catalyst/Reagent | Starting Material | Key Features | Reference |
|---|---|---|---|---|
| Pd-catalyzed Intramolecular C-H Amination | Pd(OAc)₂ | Picolinamide (PA)-protected β-arylethylamines | High efficiency, low catalyst loading, mild conditions. | organic-chemistry.org |
| Pd-catalyzed Intramolecular C-H Amination | Pd(II) | 2-Pyridinesulfonyl-protected phenethylamine derivatives | Facile deprotection of the directing group. | nih.govorganic-chemistry.org |
| Metal-free Intramolecular Cyclization | mCPBA, TFA | N-substituted 2-alkenylanilines | Avoids transition metals, proceeds via epoxidation. | mdpi.com |
Reductive Pathways to Indoline Ring Systems
Reductive cyclization is another key strategy for the synthesis of indolines. These methods often start with ortho-substituted nitroarenes and proceed through the reduction of the nitro group followed by intramolecular cyclization.
A classic and versatile method is the Batcho-Leimgruber indole (B1671886) synthesis , which can be adapted to produce indolines. This synthesis starts with an ortho-nitrotoluene derivative, which is first condensed with a formamide (B127407) acetal (B89532) to form an enamine. Subsequent reductive cyclization of the nitro group, for instance using Raney nickel and hydrazine (B178648) or other reducing agents like palladium on carbon with hydrogen, leads to the formation of the indole ring, which can then be reduced to the indoline. researchgate.netwikipedia.org This method is particularly useful for the synthesis of 4-substituted indoles, which are direct precursors to 4-substituted indolines. researchgate.net
Another reductive approach involves the reductive cyclization of 2-nitrostyrenes . This can be achieved using various reducing agents. For example, formate (B1220265) esters can serve as a source of carbon monoxide in a palladium-catalyzed reductive cyclization to yield indoles, which can be subsequently reduced to indolines. researchgate.net This method has been shown to tolerate a range of functional groups.
| Method | Reducing Agent | Starting Material | Key Features | Reference |
|---|---|---|---|---|
| Batcho-Leimgruber Synthesis | Raney Nickel/Hydrazine, Pd/C, H₂, SnCl₂, Na₂S₂O₄ | o-Nitrotoluenes | High yields, mild conditions, good for 4-substituted indoles. | researchgate.netwikipedia.org |
| Reductive Cyclization of 2-Nitrostyrenes | Formate esters (as CO source) with Pd catalyst | 2-Nitrostyrenes | Good functional group tolerance. | researchgate.net |
Functional Group Tolerant Indoline Synthesis
The synthesis of functionalized indolines such as 4-bromoindoline-1-carbaldehyde requires methodologies that are tolerant of various functional groups. Many modern synthetic methods for indoline construction are designed with this in mind.
Palladium-catalyzed intramolecular C-H amination reactions have demonstrated good functional group tolerance. For example, the synthesis of indolines from picolinamide (PA)-protected β-arylethylamines is compatible with substrates bearing electron-withdrawing groups like trifluoromethyl and halogens (F, Br, I), as well as electron-donating groups like methoxy. organic-chemistry.org The reaction conditions are mild, which helps in preserving sensitive functional groups.
Similarly, the reductive cyclization of 2-nitrostyrenes using formate esters as a CO source is noted for its tolerance of sensitive functional groups, including aldehydes. researchgate.net This is particularly relevant for the synthesis of this compound, as the carbaldehyde group can be sensitive to certain reaction conditions.
The intramolecular [4+2] cycloaddition of ynamides and conjugated enynes also provides access to highly substituted indolines and demonstrates compatibility with various functional groups, although specific tolerance for bromo and carbaldehyde groups would need to be considered on a case-by-case basis. researchgate.netnih.gov
Regioselective Introduction of Bromine at the C4-Position
The introduction of a bromine atom specifically at the C4-position of the indoline or indole ring is a crucial step in the synthesis of this compound. This can be achieved through directed bromination or by brominating a pre-existing indole or indoline scaffold.
Directed Bromination Methodologies for Indolines/Indoles
Directed C-H functionalization has emerged as a powerful strategy for achieving regioselectivity in the modification of aromatic rings. In the context of indoles, a directing group, typically at the C3 position, can be used to guide a metal catalyst to activate the C4-H bond for subsequent functionalization, including bromination.
For instance, a pivaloyl group at the C3 position of an indole can direct the arylation to the C4 and C5 positions. clockss.org While this example focuses on arylation, the principle can be extended to halogenation. More directly, it has been reported that 3-carbonylindoles can undergo palladium-catalyzed site-selective C4-halogenation using copper halides as the halogen source. researchgate.net This methodology would be highly relevant for the synthesis of precursors to this compound.
Another approach involves the use of a transient directing group. For example, glycine (B1666218) has been used as an inexpensive, transient directing group in the Pd(II)-catalyzed C4-H functionalization of indoles. researchgate.net This strategy has been successfully applied for the C4-chlorination and bromination of indoles using CuX₂ as the halide source. researchgate.net
| Method | Directing Group | Catalyst/Reagent | Key Features | Reference |
|---|---|---|---|---|
| Pd-catalyzed C4-Halogenation | 3-Carbonyl | Pd catalyst, Copper halides | Site-selective halogenation at C4. | researchgate.net |
| Transient Directing Group-Assisted C4-Halogenation | Glycine (transient) | Pd(II) catalyst, CuX₂ | Uses an inexpensive and removable directing group. | researchgate.net |
Bromination of Pre-existing Indoline/Indole Scaffolds
The direct bromination of an existing indole or indoline ring can also be a viable route to 4-bromo derivatives, although controlling the regioselectivity can be challenging. The outcome of the bromination is highly dependent on the reaction conditions and the substituents already present on the indole ring.
The Batcho-Leimgruber indole synthesis provides a direct route to 4-bromoindole (B15604) from the corresponding 3-bromo-2-nitrotoluene. researchgate.netresearchgate.net This method is advantageous as it establishes the C4-bromo substitution pattern at an early stage of the synthesis. Once 4-bromoindole is obtained, it can be N-formylated and then reduced to afford this compound.
Direct bromination of 3-substituted indoles often occurs at the C2, C5, or C6 positions. However, the presence of specific substituents can influence the position of bromination. For example, the bromination of 3-alkylindoles with N-bromosuccinimide (NBS) can lead to 2-bromo or 2,6-dibromo derivatives depending on the stoichiometry. clockss.org Achieving selective bromination at the C4 position often requires the use of directing groups as discussed in the previous section or starting from a precursor where the C4 position is already brominated.
The N-formylation of 4-bromoindole can be achieved using the Vilsmeier-Haack reaction . This reaction employs a Vilsmeier reagent, typically formed from phosphoryl chloride (POCl₃) and dimethylformamide (DMF), to introduce a formyl group onto electron-rich aromatic rings. iaamonline.orgijpcbs.comjk-sci.comorganic-chemistry.orgwikipedia.org While the Vilsmeier-Haack reaction on unsubstituted indole typically occurs at the C3 position, its application to a pre-brominated indole would need to be considered to ensure the desired N-formylation without side reactions. A more direct N-formylation can be achieved using formic acid. organic-chemistry.org
Finally, the reduction of 4-bromoindole-1-carbaldehyde to this compound would be the concluding step. This reduction needs to be selective for the pyrrole (B145914) double bond without affecting the aromatic ring, the bromo substituent, or the carbaldehyde group. Catalytic hydrogenation or the use of specific reducing agents like sodium cyanoborohydride could potentially achieve this transformation.
| Reaction | Reagent | Substrate | Product | Key Features | Reference |
|---|---|---|---|---|---|
| Batcho-Leimgruber Synthesis | DMFDMA, Pyrrolidine, then reduction | 3-Bromo-2-nitrotoluene | 4-Bromoindole | Direct synthesis of the key 4-bromoindole precursor. | researchgate.netresearchgate.net |
| N-Formylation | POCl₃, DMF (Vilsmeier-Haack) or Formic Acid | 4-Bromoindole | 4-Bromo-1H-indole-1-carbaldehyde | Introduction of the N-carbaldehyde group. | iaamonline.orgijpcbs.comjk-sci.comorganic-chemistry.orgwikipedia.orgorganic-chemistry.org |
| Reduction | e.g., Catalytic Hydrogenation, NaBH₃CN | 4-Bromo-1H-indole-1-carbaldehyde | This compound | Selective reduction of the indole to an indoline. | General knowledge |
Advanced Strategies for C4-Halogenation Control
Achieving regioselective functionalization of the indole or indoline nucleus, particularly at the C4 position, is a significant synthetic challenge. acs.orgresearchgate.net The inherent electronic properties of the indole ring typically favor electrophilic substitution at other positions. Consequently, advanced strategies, often employing directing groups and transition metal catalysis, have been developed to overcome this challenge and selectively introduce a halogen at the C4 position.
One of the most effective approaches involves the use of a directing group (DG) attached to the indole or indoline skeleton. rsc.org These groups coordinate to a metal catalyst, bringing it into close proximity to the C4 C-H bond and facilitating its activation and subsequent halogenation. Weakly-coordinating groups located at the C3 position have proven particularly successful in directing functionalization to the C4 position. rsc.org
For instance, rhodium(III) catalysis has been utilized for the regioselective C4 alkylation of indoles bearing a directing group, demonstrating the feasibility of targeting this specific position. nih.govresearchgate.net Similarly, rhodium-catalyzed methods have been developed for the direct C-H functionalization at the C4 position of unprotected indoles. core.ac.uk While these examples focus on alkylation or other C-C bond formations, the underlying principle of directed C-H activation is directly applicable to halogenation. The use of a transient directing group represents another sophisticated strategy for the site-selective direct C4–H halogenation of indoles. acs.org
Palladium-catalyzed reactions have also emerged as a powerful tool. By installing specific directing groups on the nitrogen atom (N1) or at the C3 position, researchers can steer functionalization to various positions on the benzene (B151609) ring. acs.orgresearchgate.net For example, installing a pivaloyl group at the C3 position can direct arylation to the C4 and C5 positions. acs.orgresearchgate.net This chelation-assisted strategy can be adapted for halogenation by using an appropriate electrophilic halogen source in conjunction with the palladium catalyst.
Table 1: Strategies for Directing C4-Functionalization of Indole Derivatives
| Strategy | Directing Group (Position) | Catalyst System | Target Reaction | Reference |
|---|---|---|---|---|
| Chelation-Assisted C-H Activation | Trifluoroacetyl (C3) | Rhodium(III) | Alkenylation | rsc.org |
| Chelation-Assisted C-H Activation | 3-Formyl (C3) | Ruthenium(II) | Alkenylation | rsc.org |
| Chelation-Assisted C-H Activation | Pivaloyl (C3) | Palladium(II) | Arylation | acs.orgresearchgate.net |
| Transient Directing Group | Not specified | Palladium(II) | Halogenation | acs.org |
These advanced methods provide a toolbox for the controlled synthesis of 4-haloindoline precursors, a critical step in the path toward this compound.
Convergent and Sequential Synthetic Routes to this compound
The synthesis of this compound can be approached through either a sequential (linear) or a convergent strategy, where different fragments of the molecule are prepared separately before being combined.
A sequential, or linear, synthesis is the most straightforward conceptual approach. This involves a step-by-step modification of a starting material. A plausible sequential route to this compound would integrate the key steps in a logical order.
Plausible Sequential Route:
Indoline Synthesis : The synthesis would begin with the formation of the indoline core, for which numerous methods exist, such as the Fischer indole synthesis followed by reduction.
C4-Bromination : The indoline is then regioselectively brominated at the C4 position. This is the most challenging step and would likely require an N-protection/deprotection sequence as described in 2.3.2. For example, N-tosylindoline could be brominated, followed by removal of the tosyl group.
N1-Formylation : The resulting 4-bromoindoline, now a free secondary amine, is subjected to N-formylation using a suitable reagent like formic acid to yield the final product.
The integration of these steps requires careful consideration of reagent compatibility. For example, the conditions used for bromination must not cleave the chosen N-protecting group, and the deprotection conditions must not affect the C4-bromo substituent.
Table 3: Outline of a Potential Sequential Synthesis
| Step | Transformation | Reagents/Method | Purpose |
|---|---|---|---|
| 1 | N-Protection of Indoline | TsCl, base | Protect the reactive N-H bond |
| 2 | C4-Bromination | DG-assisted catalysis + NBS | Regioselective introduction of bromine |
| 3 | N-Deprotection | Reductive cleavage (e.g., Mg/MeOH) | Unmask the N-H for formylation |
| 4 | N1-Formylation | Formic acid, heat | Introduce the final formyl group |
The principles for synthesizing this compound are informed by broader strategies developed for the total synthesis of other substituted indole and indoline carbaldehydes. These methods provide a framework for constructing complex heterocyclic scaffolds.
The Vilsmeier-Haack reaction is a classic and powerful method for the formylation of electron-rich aromatic rings, including indoles, typically at the C3 position. sioc-journal.cngoogle.com While this method directly installs a formyl group on the ring rather than the nitrogen, the underlying Vilsmeier reagent (formed from phosphorus oxychloride and DMF) is a key formylating agent in organic synthesis. sioc-journal.cngoogle.com
More modern approaches utilize palladium/norbornene cooperative catalysis, which has proven effective for the modular synthesis of polysubstituted arenes, including C3,C4-disubstituted indoles. nih.gov Such a cascade reaction, involving ortho-amination followed by an ipso-Heck cyclization, allows for the construction of the substituted indoline core from readily available aryl halides and allylamines. nih.gov Adapting this methodology could provide a convergent route to the 4-bromoindoline skeleton, which could then be formylated.
Furthermore, sequential multicomponent reactions have been developed for the synthesis of other substituted heterocyclic carbaldehydes, such as pyrrole-3-carbaldehydes. rsc.orgrsc.org These one-pot procedures, which combine multiple steps like Mannich reactions, cyclizations, and oxidations, showcase the efficiency of modern synthetic strategies that could inspire novel routes to the target indoline structure.
Catalytic Systems in the Synthesis of this compound Analogs
The synthesis of indoline derivatives, including analogs of this compound, leverages a variety of catalytic systems to achieve efficient and selective bond formations. These methods are crucial for constructing the core bicyclic structure and introducing desired functional groups.
Transition-Metal-Catalyzed Processes (e.g., Pd, Cu, Rh)
Transition metals, particularly palladium, have become indispensable tools in the synthesis of indoles and indolines. mdpi.com Palladium-catalyzed reactions are noted for their efficiency in forming C-C and C-N bonds, which are essential steps in constructing the indoline framework. nih.gov
One prominent strategy is the palladium-catalyzed intramolecular C-H amination. This approach allows for the direct formation of the indoline ring from appropriately substituted phenethylamine derivatives. organic-chemistry.org For instance, using picolinamide (PA)-protected β-arylethylamine substrates, palladium catalysis can achieve intramolecular amination of ortho-C(sp²)-H bonds under mild conditions and with low catalyst loadings. organic-chemistry.org Similarly, Pd(II)-catalyzed intramolecular amination of 2-pyridinesulfonyl-protected phenethylamines provides access to a range of substituted indolines. organic-chemistry.org A key advantage of these methods is the ability to functionalize an inert C-H bond directly. nih.gov
The Buchwald-Hartwig amination is another cornerstone of transition-metal catalysis applicable to indoline synthesis. An intramolecular version of this reaction has been used as a key step in the stereoselective synthesis of indolin-3-yl acetates, starting from ortho-bromo nitrostyrenes. nih.gov Furthermore, recent developments have shown that palladium-catalyzed "one-pot" strategies can be used on substrates like 4-bromoindole-3-carboxylic acid derivatives to synthesize 4-amino or 4-alkoxyindole products, demonstrating the utility of palladium in functionalizing the 4-position of the indole core. acs.org
The table below summarizes representative transition-metal-catalyzed systems used for the synthesis of indoline analogs.
| Catalyst System | Reaction Type | Substrate Type | Key Features |
| Palladium(II) Acetate / Oxidant | Intramolecular C(sp²)-H Amination | Protected β-arylethylamines | High efficiency, mild conditions, low catalyst loading. organic-chemistry.org |
| PdCl₂ / Xantphos | Sequential Nucleophilic Addition & C-N/C-O Coupling | 4-bromoindole-3-carboxylic acid derivatives | One-pot synthesis of 4-functionalized indoles. acs.org |
| Palladium Catalyst | Intramolecular Buchwald-Hartwig Coupling | Products from addition to ortho-bromo nitrostyrenes | Forms the indoline ring in a multi-step sequence. nih.gov |
Organocatalytic Approaches
Organocatalysis has emerged as a powerful, metal-free alternative for the synthesis of complex molecules, including indoline derivatives. These methods often provide high levels of stereocontrol.
A notable example involves the use of organocatalysts in the addition of monothiomalonates to ortho-bromo nitrostyrenes. This reaction is a key step in a highly stereoselective one-pot sequence that ultimately yields indolin-3-yl acetates after a subsequent intramolecular Buchwald-Hartwig coupling. nih.gov This approach successfully produces indolines with both tertiary and exocyclic quaternary stereocenters in excellent stereoselectivities. nih.gov
Furthermore, Brønsted acids have been employed as organocatalysts for the synthesis of indolines. For example, the transfer hydrogenation of indole derivatives using a Hantzsch dihydropyridine (B1217469) as the hydrogen source can be catalyzed by a chiral Brønsted acid to produce optically active indolines with high enantioselectivity. organic-chemistry.org Such a reduction of a 4-bromoindole precursor would be a direct route to a 4-bromoindoline scaffold.
| Catalyst | Reaction Type | Substrate Type | Key Features |
| Chiral Aminocatalyst / Base | Michael Addition | Monothiomalonates and ortho-bromo nitrostyrenes | Highly stereoselective, leads to precursors for indoline synthesis. nih.gov |
| Chiral Brønsted Acid | Asymmetric Transfer Hydrogenation | Indole derivatives | Provides access to optically active indolines with high enantioselectivity. organic-chemistry.org |
| Organosuperbase | Reductive Cyclization | Alkynyl α-iminoesters | Mild conditions for the synthesis of N-H indoline derivatives. organic-chemistry.org |
Photoredox Catalysis for Indoline Functionalization
Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under exceptionally mild conditions. This strategy has been successfully applied to the synthesis and functionalization of indolines.
A dual nickel/photoredox catalytic system has been developed for the highly regioselective synthesis of 3-substituted indolines. organic-chemistry.org This method couples 2-iodoaniline (B362364) derivatives with terminal alkenes, leveraging the multiple oxidation states of nickel and a photoredox catalyst that acts as a controlled single-electron transfer agent. organic-chemistry.org The reaction proceeds under blue LED irradiation and is tolerant of various functional groups. organic-chemistry.org
Gold complexes have also been utilized as photoredox catalysts to initiate free-radical cyclizations onto indoles. acs.orgnih.govacs.org Excitation of a dimeric Au(I) photocatalyst can facilitate the reduction of unactivated bromoalkanes and bromoarenes, generating carbon-centered radicals that can functionalize the indole ring. acs.orgnih.gov This approach provides a mild alternative to harsher methods for radical generation. nih.gov
| Catalytic System | Reaction Type | Substrate Type | Light Source | Key Features |
| Nickel / [Ir(ppy)₃] | Dual Catalytic Cyclization | 2-Iodoaniline derivatives and alkenes | Blue LEDs | High regioselectivity for 3-substituted indolines. organic-chemistry.org |
| [Au₂(dppm)₂]Cl₂ | Radical Cyclization | Indoles and unactivated bromoalkanes/arenes | Visible Light | Mild generation of carbon-centered radicals for indole functionalization. acs.orgnih.gov |
Metal-Free Catalysis
In the pursuit of more sustainable and cost-effective synthetic routes, metal-free catalytic systems have gained significant attention. These methods avoid the use of potentially toxic and expensive transition metals.
One such approach is the C–H amination of N-Ts-2-alkenylanilines using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as an oxidant to afford a diverse range of substituted indoles, which can be precursors to indolines. acs.org The proposed mechanism involves a radical cation generated by single-electron transfer (SET). acs.org
Brønsted acid catalysis, as mentioned in the organocatalysis section, also represents a significant class of metal-free reactions. For example, p-toluenesulfonic acid (TsOH), an inexpensive and readily available Brønsted acid, can catalyze the hydroindolation of alkynes, providing a transition-metal-free route to bis(indolyl)alkanes. mdpi.com While this example produces indole derivatives, the principle of using Brønsted acids for C-N bond formation is relevant to indoline synthesis. Additionally, metal-free C-H borylation of indoles has been developed, offering a pathway to functionalized indoles that can be further manipulated. nih.govacs.org
| Reagent/Catalyst | Reaction Type | Substrate Type | Key Features |
| DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) | Oxidative C-H Amination | N-Ts-2-alkenylanilines | Operationally simple, avoids transition-metal catalysts. acs.org |
| KHMDS (Potassium hexamethyldisilazide) | Domino C(sp³)-H activation / Cyclization | ortho-fluorinated methyl-arenes and N-aryl imines | One-step, transition-metal-free synthesis of 1,2-diarylindolines. researchgate.net |
| p-Toluenesulfonic acid (TsOH) | Hydroindolation | Indoles and terminal aryl alkynes | Inexpensive, environmentally benign solvent system. mdpi.com |
Advanced Spectroscopic Characterization and Structure Elucidation
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy
Specific, experimentally determined ¹H and ¹³C NMR data for 4-Bromoindoline-1-carbaldehyde are not available in published literature. Such data would be essential for mapping the proton and carbon framework of the molecule, confirming the saturated indoline (B122111) core, the position of the bromine substituent on the aromatic ring, and the presence of the N-carbaldehyde group.
Detailed 2D NMR studies (COSY, HSQC, HMBC, NOESY/ROESY) for this compound have not been reported. These advanced techniques would be necessary to unambiguously assign all proton and carbon signals, establish through-bond and through-space correlations, and confirm the precise connectivity and spatial arrangement of the atoms within the molecule.
Without access to NMR spectra, an analysis of the regiochemical and stereochemical purity of this compound cannot be performed. NMR spectroscopy is a primary method for confirming the correct isomeric form and assessing the presence of any impurities.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination
While the theoretical exact mass of this compound (C₉H₈BrNO) can be calculated, specific experimental High-Resolution Mass Spectrometry (HRMS) data to confirm this precise molecular weight and elemental composition are not documented.
X-ray Crystallography for Absolute Structure and Conformational Analysis
There are no published reports of the single-crystal X-ray diffraction analysis of this compound. Therefore, definitive data on its absolute structure, bond lengths, bond angles, and solid-state conformation are unavailable.
Integrated Spectroscopic Approaches for Unambiguous Structure Assignment
An unambiguous structural assignment of this compound requires an integrated approach, combining data from various spectroscopic methods. As individual experimental datasets for NMR, HRMS, and X-ray crystallography are not available, a comprehensive and conclusive structural analysis cannot be compiled.
Chemical Reactivity and Mechanistic Investigations
Transformations Involving the C4-Bromo Substituent
The bromine atom at the C4 position is a key functional handle, enabling a variety of powerful carbon-carbon (C-C) and carbon-heteroatom (C-N) bond-forming reactions, primarily through palladium-catalyzed cross-coupling.
Palladium-catalyzed cross-coupling reactions are among the most impactful transformations in modern organic synthesis, and the aryl bromide moiety of 4-Bromoindoline-1-carbaldehyde is an excellent substrate for these methods. mdpi.com
Suzuki-Miyaura Coupling (C-C Bond Formation): The Suzuki-Miyaura reaction enables the formation of a C-C bond by coupling the aryl bromide with an organoboron species, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction is widely used to synthesize biaryl compounds or to introduce alkyl, alkenyl, or alkynyl substituents onto the indoline (B122111) core. wikipedia.orgnih.gov The reaction conditions can be tuned by varying the catalyst, ligand, base, and solvent to optimize the yield for specific coupling partners. researchgate.netnih.gov
| Coupling Partner | Catalyst / Ligand | Base | Solvent | Product Type |
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | 4-Phenylindoline-1-carbaldehyde |
| (4-Methoxyphenyl)boronic acid | PdCl₂(dppf) | K₂CO₃ | Dioxane | 4-(4-Methoxyphenyl)indoline-1-carbaldehyde |
| Vinylboronic acid pinacol (B44631) ester | Pd(OAc)₂ / SPhos | K₃PO₄ | THF | 4-Vinylindoline-1-carbaldehyde |
Buchwald-Hartwig Amination (C-N Bond Formation): The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a C-N bond between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction allows for the direct introduction of primary or secondary amines at the C4 position of the indoline ring. organic-chemistry.org The development of specialized phosphine (B1218219) ligands has greatly expanded the scope of this reaction, allowing for the coupling of a wide variety of amine nucleophiles under relatively mild conditions. wikipedia.orgresearchgate.net
| Amine | Catalyst / Ligand | Base | Solvent | Product Type |
| Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 4-(Morpholin-4-yl)indoline-1-carbaldehyde |
| Aniline | Pd(OAc)₂ / BINAP | NaOt-Bu | Dioxane | 4-(Phenylamino)indoline-1-carbaldehyde |
| n-Hexylamine | Pd₂(dba)₃ / tBuDavePhos | K₃PO₄ | THF | 4-(Hexylamino)indoline-1-carbaldehyde |
Nucleophilic Aromatic Substitution (SₙAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. nih.gov However, this reaction typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). nih.govpearson.com
In this compound, the indoline ring is inherently electron-rich, and the N-formyl group is only a moderately deactivating substituent. There are no strongly activating groups (like a nitro group) ortho or para to the C4-bromo substituent. mdpi.com Consequently, the aromatic ring is not sufficiently activated for SₙAr to occur under standard conditions. Attempts to displace the bromide with common nucleophiles (e.g., alkoxides, amines) via an SₙAr mechanism are generally unsuccessful. Palladium-catalyzed cross-coupling reactions remain the method of choice for functionalizing the C4 position. nih.gov
Reactivity of the Indoline Core
The indoline nucleus is an electron-rich heterocyclic system. In a standard indoline, the nitrogen lone pair strongly activates the aromatic ring towards electrophilic aromatic substitution, directing incoming electrophiles to the C5 and C7 positions.
However, in this compound, the presence of the N-formyl group significantly modifies this reactivity. The formylation of the nitrogen atom delocalizes the lone pair into the adjacent carbonyl group, thereby reducing its ability to donate electron density into the aromatic ring. wikipedia.org This N-acylation deactivates the indoline core towards electrophilic attack compared to an unsubstituted indoline.
While deactivated, the ring is still susceptible to electrophilic substitution under forcing conditions. The directing influence of the substituted amino group, even when acylated, would favor substitution at the C7 position, which is para to the nitrogen and avoids steric hindrance from the existing C4-bromo substituent. Potential reactions, though likely requiring harsher conditions than for simple indolines, could include nitration or further halogenation at C7. The inherent reactivity of the indoline system can be challenging to control, and protection/deprotection strategies are often employed to achieve desired substitution patterns. nih.gov
Applications in Advanced Organic Synthesis
Stereoselective Synthesis of 4-Bromoindoline-1-carbaldehyde Derivatives:There is no available information regarding the stereoselective synthesis or reactions involving derivatives of this specific compound.
Much of the available literature focuses on the related aromatic compound, 4-bromoindole-3-carbaldehyde , which has a different chemical structure and reactivity profile. Extrapolating information from the indole (B1671886) analogue to the indoline (B122111) compound would be scientifically inaccurate.
Therefore, to maintain the standards of scientific accuracy and avoid speculation, it is not possible to provide the requested article at this time. Further research and publication on the synthesis and utility of this compound would be required to fulfill this request.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations (DFT, ab initio)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to modern chemical research. DFT has become a popular tool for studying indole (B1671886) and indoline (B122111) derivatives due to its favorable balance of computational cost and accuracy. researchgate.netasianpubs.org These methods are instrumental in elucidating the fundamental electronic and geometric properties of molecules.
Quantum chemical calculations are employed to determine the most stable three-dimensional arrangement of atoms in 4-bromoindoline-1-carbaldehyde. This process, known as geometry optimization, identifies the structure corresponding to a minimum on the potential energy surface. The resulting data includes precise bond lengths, bond angles, and dihedral angles.
Beyond molecular geometry, these calculations provide a detailed picture of the electronic structure. Key insights are derived from the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and stability of the molecule. niscpr.res.inresearchgate.net For instance, a smaller energy gap generally implies higher reactivity.
Molecular Electrostatic Potential (MEP) surfaces are also calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net In a typical MEP map, regions of negative potential (often colored red) indicate electron-rich areas susceptible to electrophilic attack, while positive potential regions (blue) are electron-poor and prone to nucleophilic attack. Studies on related molecules like 4-nitro-1H-indole-carboxaldehyde have utilized these methods to understand reactive sites. researchgate.net
Table 1: Representative Calculated Molecular Properties for an Indole Derivative (4-nitro-1H-indole-carboxaldehyde) Data adapted from a study on a related compound to illustrate typical computational outputs. researchgate.net
| Property | Calculated Value |
| HOMO Energy | -7.5 eV |
| LUMO Energy | -3.2 eV |
| HOMO-LUMO Gap | 4.3 eV |
| Dipole Moment | 7.1 Debye |
A significant application of quantum chemical calculations is the prediction of various spectroscopic data, which serves as a powerful tool for structural confirmation when compared with experimental results. rsc.orgepa.gov
Infrared (IR) and Raman Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. researchgate.net These theoretical frequencies, after appropriate scaling, often show excellent agreement with experimental IR and Raman spectra, aiding in the assignment of vibrational modes to specific molecular motions. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, a theoretical NMR spectrum can be generated. This is invaluable for assigning peaks in complex experimental spectra and confirming the structure of newly synthesized compounds. researchgate.net
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λ_max_) in a UV-Vis spectrum. researchgate.net This helps in understanding the electronic transitions occurring within the molecule, often related to π → π* transitions in the aromatic system.
Table 2: Comparison of Experimental and Calculated Vibrational Frequencies for 1H-Indole-3-carbaldehyde Data from a study on a related compound, illustrating the correlation between theoretical and experimental values. researchgate.net
| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated DFT (cm⁻¹) |
| N-H stretch | 3169 | 3164 |
| C=O stretch | 1634 | 1645 |
| C=C stretch | 1578 | 1573 |
| C-H bend | 1423 | 1420 |
DFT calculations are crucial for exploring the mechanisms of chemical reactions involving the indoline scaffold. mdpi.com By mapping the potential energy surface of a reaction, researchers can identify the lowest energy pathway from reactants to products. researchgate.netmdpi.com This involves locating and characterizing the geometry and energy of stationary points, including reactants, products, intermediates, and, most importantly, transition states. nih.gov
The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's feasibility. mdpi.com This approach has been applied to various reactions involving indole derivatives, such as cycloadditions, hydrodenitrogenation, and C-H functionalization, providing detailed mechanistic insights that guide the development of new synthetic methods. nih.govmdpi.comacs.orgacs.org
Molecular Dynamics Simulations
While quantum chemical calculations typically focus on static molecules at 0 K, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time at finite temperatures. dntb.gov.ua MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that reveals conformational changes, molecular flexibility, and intermolecular interactions. lanl.govnih.gov
In the context of indoline derivatives, MD simulations are frequently used in drug discovery to study the interaction between a ligand (like a this compound derivative) and a biological target, such as a protein or enzyme. nih.govresearchgate.netnih.govnih.gov These simulations can predict the stability of a ligand in the protein's binding pocket and characterize the key interactions (e.g., hydrogen bonds, hydrophobic contacts) that govern binding affinity. mdpi.com The stability of the complex is often assessed by monitoring the root-mean-square deviation (RMSD) of the atomic positions over the course of the simulation. nih.govmdpi.com
Theoretical Approaches to Regioselectivity and Stereoselectivity in Indoline Reactions
Many reactions involving substituted indolines can yield multiple products (regioisomers or stereoisomers). Predicting and controlling this selectivity is a major goal in organic synthesis. mdpi.com Theoretical methods offer powerful tools to understand the origins of selectivity. researchgate.net
Computational studies can predict the regioselectivity of reactions by comparing the activation energies of the transition states leading to different products. nih.govacs.org The pathway with the lower activation energy barrier is predicted to be the major product, which often correlates well with experimental outcomes. nih.gov For example, in reactions involving indolyne intermediates, a distortion/interaction model analyzed with DFT calculations can successfully predict the site of nucleophilic attack. nih.gov This model suggests that regioselectivity is controlled by the distortion energies within the indolyne. nih.gov
Furthermore, DFT-based reactivity indices, such as Fukui functions or local softness, can be used to identify the most reactive sites within a molecule, providing a qualitative prediction of regioselectivity without the need to calculate transition states. researchgate.net These theoretical investigations are essential for rationalizing observed selectivities and for designing substrates and reaction conditions to favor the formation of a desired isomer. beilstein-journals.org
Cheminformatics and Data-Driven Approaches for Indoline Design
Cheminformatics combines chemistry, computer science, and information science to analyze large datasets of chemical compounds and their properties. mdpi.com These data-driven approaches are increasingly used to design new indoline derivatives with desired biological activities or material properties. nih.govresearchgate.net
One common technique is the Quantitative Structure-Activity Relationship (QSAR), which builds mathematical models that correlate the chemical structure of compounds with their biological activity. mdpi.com Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA), use the 3D structures of molecules to create predictive models. mdpi.com These models can then be used to virtually screen new, un-synthesized indoline derivatives and predict their activity, prioritizing the most promising candidates for synthesis and testing.
Molecular docking is another key cheminformatics tool used to screen large virtual libraries of compounds against a specific protein target. nih.govresearchgate.net This approach predicts the preferred binding mode and affinity of a ligand, allowing for the rapid identification of potential hits from thousands or millions of virtual molecules, significantly accelerating the early stages of drug discovery. nih.gov
Future Research Directions and Outlook
Innovations in Green and Sustainable Synthetic Methodologies
The progression of organic synthesis is increasingly driven by the principles of green chemistry, which aim to develop environmentally friendly processes. jsynthchem.comresearchgate.net Future research on 4-Bromoindoline-1-carbaldehyde will likely prioritize the development of synthetic routes that are not only efficient but also sustainable. This involves the use of eco-friendly solvents, reusable catalysts, and energy-efficient reaction conditions. nih.govgoogle.com
Key areas for innovation include:
Flow Chemistry: Continuous flow processes can offer improved safety, efficiency, and scalability for the synthesis of indoline (B122111) derivatives, minimizing waste and improving reaction control. epa.gov
Biocatalysis: The use of enzymes as catalysts can provide high selectivity under mild reaction conditions, reducing the environmental impact of the synthesis.
Alternative Solvents: Exploring the use of water, ionic liquids, or bio-derived solvents can significantly reduce the reliance on volatile and often toxic organic solvents. researchgate.netgoogle.com
Solid-Acid Catalysts: The development of reusable, solid-acid catalysts, such as bioglycerol-based carbon sulfonic acid, presents a green alternative to traditional homogeneous acid catalysts for key synthetic steps. nih.gov
Table 1: Potential Green Synthesis Strategies for this compound
| Strategy | Description | Potential Advantages |
|---|---|---|
| Flow Chemistry | Synthesis in a continuous flow reactor. | Enhanced safety, scalability, and process control. epa.gov |
| Nanocatalysis | Use of nanocatalysts for improved reactivity and recyclability. | High efficiency, easy separation, and reusability. mdpi.com |
| Microwave-Assisted Synthesis | Application of microwave irradiation to accelerate reactions. | Reduced reaction times, increased yields, and lower energy consumption. researchgate.net |
| Solvent-Free Reactions | Conducting reactions without a solvent medium. | Reduced waste, cost-effectiveness, and environmental friendliness. nih.gov |
Development of Highly Selective Catalytic Systems
The development of advanced indoline scaffolds from this compound hinges on the ability to selectively functionalize the molecule. The bromine atom and the carbaldehyde group provide two distinct reactive sites, but achieving high selectivity at other positions, such as the C-H bonds on the benzene (B151609) ring, remains a challenge. nih.gov Future research will focus on creating novel catalytic systems that can achieve unprecedented levels of regio- and stereoselectivity.
Promising catalytic approaches include:
Transition-Metal Catalysis: Palladium, copper, and rhodium catalysts have been instrumental in the functionalization of indoles. nih.govrsc.org Future work will likely involve designing ligands that can direct these metals to specific C-H bonds on the 4-bromoindoline (B1282225) core, enabling precise modifications. rsc.orgchemrxiv.org
Cobalt Catalysis: Cobalt-based systems are emerging as powerful tools for indoline synthesis through hydrogen atom transfer mechanisms, offering new pathways for ring construction and functionalization. researchgate.net
Photoredox Catalysis: Visible-light-mediated photoredox catalysis can enable novel transformations under mild conditions, facilitating radical-based reactions that are complementary to traditional methods. acs.org
Table 2: Emerging Catalytic Systems for Indoline Functionalization
| Catalyst Type | Potential Application for this compound | Key Advantages |
|---|---|---|
| Palladium/Norbornene | C-H bond functionalization at positions ortho to the bromine. | Enables vicinal difunctionalization of aryl halides. nih.gov |
| Cobalt Porphyrins | Catalytic synthesis of the indoline ring from precursors. | Utilizes inexpensive, commercially available reagents. researchgate.net |
| Iridium Complexes | Dehydrogenation and C-H/N-H bond functionalization. | Allows for regioselective alkylation of the indoline core. organic-chemistry.org |
| Copper-Based Systems | Selective modification at challenging positions like C5. | Cost-effective and enables previously difficult functionalizations. eurekalert.org |
Exploration of Novel Reactivity and Transformations
The existing functional groups on this compound serve as starting points for a wide range of chemical transformations. The bromine atom is amenable to various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of diverse substituents. mdpi.commdpi.com The carbaldehyde group can be transformed into numerous other functionalities. Future research will aim to uncover entirely new reaction pathways and molecular rearrangements.
Areas for exploration include:
Ring-Distortion Strategies: Investigating reactions that alter the core bicyclic structure, such as ring-opening, ring-expansion, or rearrangement cascades, could lead to completely new molecular scaffolds with unique properties. nih.govnih.govresearchgate.net
Dearomatization Reactions: Exploring cycloaddition reactions that convert the aromatic portion of the indoline into a more complex, three-dimensional structure can generate stereochemically rich molecules. acs.org
Carbonylative Cyclizations: Using carbon monoxide in palladium-catalyzed reactions could provide pathways to novel fused-ring systems incorporating the indoline core. beilstein-journals.org
Advanced Spectroscopic and Computational Tools for Structural and Mechanistic Analysis
A deep understanding of the structure, reactivity, and reaction mechanisms of this compound and its derivatives is crucial for rational design and optimization. While standard techniques like NMR and mass spectrometry are fundamental, future research will increasingly rely on more sophisticated analytical and computational methods.
Future directions in this area include:
Advanced NMR Techniques: Application of two-dimensional NMR spectroscopy (COSY, HSQC, HMBC) and other advanced pulse sequences to unambiguously determine the structure of complex derivatives.
In-Situ Reaction Monitoring: Utilizing techniques like process IR or Raman spectroscopy to monitor reactions in real-time, providing valuable kinetic and mechanistic data.
Density Functional Theory (DFT) Calculations: Employing DFT and other computational methods to model reaction pathways, predict selectivity, and understand the electronic properties of intermediates and transition states. acs.orgosti.gov This can guide experimental design and accelerate the discovery of new reactions and catalysts.
Strategic Design and Synthesis of Advanced Indoline Scaffolds
The ultimate goal of research into this compound is to leverage it as a building block for the synthesis of complex and functionally significant molecules. The indoline scaffold is a "privileged" structure in medicinal chemistry, found in numerous natural products and pharmaceuticals. researchgate.netrsc.orgmdpi.com
Future strategies will focus on:
Fragment-Based Drug Discovery: Using this compound as a core fragment to build libraries of compounds for screening against various biological targets.
Synthesis of Polycyclic Architectures: Developing multi-step synthetic sequences that construct additional rings onto the indoline framework, leading to complex, rigid structures with well-defined three-dimensional shapes. acs.org
Diversity-Oriented Synthesis: Employing the reactivity of the bromo and carbaldehyde groups to generate a wide array of structurally diverse molecules from a single starting material, increasing the probability of discovering novel biological activity. nih.gov The development of new reactions and selective catalytic methods will be crucial to making the synthesis of complex indoline-based pharmaceuticals more practical and efficient. sciencedaily.com
Q & A
Basic Research Questions
Q. How can researchers confirm the structural identity and purity of 4-Bromoindoline-1-carbaldehyde during synthesis?
- Methodological Answer : Use a combination of analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify the molecular structure, and high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) to assess purity. Cross-reference spectral data with literature or databases like SciFinder or Reaxys to validate results . Melting point analysis and comparison with published values (if available) can further confirm purity .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer : Prioritize personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to minimize inhalation risks. In case of skin contact, wash immediately with soap and water for ≥15 minutes; for eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist . Store the compound in a cool, dry, and ventilated area, segregated from incompatible substances like strong oxidizers .
Q. How can researchers determine if this compound is a novel compound or has been previously synthesized?
- Methodological Answer : Conduct a thorough literature search using authoritative databases such as SciFinder, Reaxys, or PubChem. Cross-check CAS registry numbers, spectral data (e.g., NMR, IR), and synthetic routes against existing records. If the compound is known, cite prior work; discrepancies in analytical data (e.g., melting points, spectral peaks) may indicate novel derivatives or impurities requiring further investigation .
Advanced Research Questions
Q. What strategies can resolve contradictions in spectroscopic data for this compound derivatives?
- Methodological Answer : Perform advanced structural elucidation techniques such as 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals. For crystalline derivatives, single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL or Olex2 can provide unambiguous structural confirmation . If discrepancies persist, evaluate synthetic conditions (e.g., solvent polarity, temperature) for potential stereochemical or polymorphic variations .
Q. How should researchers design experiments to study the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Employ a factorial design to test variables such as catalysts (e.g., Pd/C, Ni-based systems), ligands, and solvents. Monitor reaction progress via thin-layer chromatography (TLC) or in situ FTIR. Use kinetic studies to determine rate constants and optimize conditions. Validate products via mass spectrometry and crystallography, ensuring reproducibility through triplicate trials .
Q. What methodologies are recommended for assessing the biological activity of this compound derivatives?
- Methodological Answer : Combine in vitro assays (e.g., enzyme inhibition, cytotoxicity screening) with computational approaches like molecular docking to predict binding affinities. Use dose-response curves to calculate IC₅₀ values. Ensure biological replicates and statistical validation (e.g., ANOVA, p-value adjustments) to address variability. For ambiguous results, employ orthogonal assays (e.g., SPR, ITC) to confirm interactions .
Q. How can researchers address challenges in crystallizing this compound for X-ray diffraction studies?
- Methodological Answer : Screen solvent systems (e.g., vapor diffusion, slow evaporation) using polar and non-polar solvents. Additives like seed crystals or ionic liquids may promote nucleation. If twinning occurs, use SHELXL’s TWIN command for refinement . For low-resolution data, supplement with spectroscopic validation to ensure structural accuracy .
Q. What statistical approaches are appropriate for analyzing inconsistent yield data in synthetic pathways involving this compound?
- Methodological Answer : Apply multivariate analysis (e.g., PCA, PLS) to identify critical variables affecting yields. Use Grubbs’ test to detect outliers and Student’s t-test to compare experimental groups. Document systematic errors (e.g., pipetting inaccuracies) and replicate experiments under controlled conditions. Report uncertainties with confidence intervals (e.g., 95% CI) .
Methodological Considerations
- Data Validation : Triangulate results using multiple techniques (e.g., NMR, HPLC, SC-XRD) to enhance credibility .
- Ethical Compliance : For biological studies, adhere to institutional review protocols for chemical safety and waste disposal .
- Software Tools : Leverage computational tools (e.g., Gaussian for DFT calculations, SHELX for crystallography) to support experimental findings .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
